tert-Butanol
tert-Butanol
Tert-butyl alcohol is a colorless oily liquid with a sharp alcohol odor. Floats and mixes with water. Produces irritating vapor. Freezing point is 78 °F. (USCG, 1999)
Tert-butanol is a tertiary alcohol alcohol that is isobutane substituted by a hydroxy group at position 2. It has a role as a human xenobiotic metabolite. It derives from a hydride of an isobutane.
tert-Butanol is a natural product found in Psidium guajava with data available.
An isomer of butanol that contains a tertiary butyl group that consists of three methyl groups, each separately attached to a central (tertiary) carbon.
Tert-butanol is a tertiary alcohol alcohol that is isobutane substituted by a hydroxy group at position 2. It has a role as a human xenobiotic metabolite. It derives from a hydride of an isobutane.
tert-Butanol is a natural product found in Psidium guajava with data available.
An isomer of butanol that contains a tertiary butyl group that consists of three methyl groups, each separately attached to a central (tertiary) carbon.
Brand Name:
Vulcanchem
CAS No.:
75-65-0
VCID:
VC21076222
InChI:
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3
SMILES:
CC(C)(C)O
Molecular Formula:
C4H10O
C4H10O
(CH3)3COH
C4H10O
(CH3)3COH
Molecular Weight:
74.12 g/mol
tert-Butanol
CAS No.: 75-65-0
Cat. No.: VC21076222
Molecular Formula: C4H10O
C4H10O
(CH3)3COH
Molecular Weight: 74.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tert-butyl alcohol is a colorless oily liquid with a sharp alcohol odor. Floats and mixes with water. Produces irritating vapor. Freezing point is 78 °F. (USCG, 1999) Tert-butanol is a tertiary alcohol alcohol that is isobutane substituted by a hydroxy group at position 2. It has a role as a human xenobiotic metabolite. It derives from a hydride of an isobutane. tert-Butanol is a natural product found in Psidium guajava with data available. An isomer of butanol that contains a tertiary butyl group that consists of three methyl groups, each separately attached to a central (tertiary) carbon. |
|---|---|
| CAS No. | 75-65-0 |
| Molecular Formula | C4H10O C4H10O (CH3)3COH |
| Molecular Weight | 74.12 g/mol |
| IUPAC Name | 2-methylpropan-2-ol |
| Standard InChI | InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3 |
| Standard InChI Key | DKGAVHZHDRPRBM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)O |
| Canonical SMILES | CC(C)(C)O |
| Boiling Point | 180 °F at 760 mmHg (NTP, 1992) 82.3 °C 82.40 °C. @ 760.00 mm Hg 83 °C 180 °F |
| Colorform | A colorless liquid, which forms rhombic crystals melting at 25 to 25.5 °C Colorless liquid or rhombic prisms or plates Crystals Colorless liquid or solid (above 77 °F) [Note: Often used in aqueous solutions]. |
| Flash Point | 52 °F (NTP, 1992) 11 °C 52 °F (11 °C) (Closed cup) 11 °C c.c. 52 °F |
| Melting Point | 77.9 °F (NTP, 1992) 25.81 °C 25.4 °C 25 °C 78 °F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator